molecular formula C13H22O3Si B599878 4-Phenylbutyltrimethoxysilane CAS No. 152958-91-3

4-Phenylbutyltrimethoxysilane

Cat. No. B599878
M. Wt: 254.401
InChI Key: DFZGBLVHGSETPS-UHFFFAOYSA-N
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Description

4-Phenylbutyltrimethoxysilane is an organic silicon compound. Its chemical formula is C16H26O3Si, and its structural formula is Ph(CH2)4Si(OMe)3, where Ph represents phenyl and OMe represents methoxy . It appears as a colorless or light yellow liquid .


Synthesis Analysis

The preparation method of 4-Phenylbutyltrimethoxysilane is carried out by a reaction of an organosilicon reagent and a reaction solvent. The specific preparation method may involve reacting the corresponding organosilicon reagent with methanol, and then performing a transesterification reaction to obtain the target compound .


Molecular Structure Analysis

The molecular formula of 4-Phenylbutyltrimethoxysilane is C13H22O3Si . Its molar mass is 254.4 .


Chemical Reactions Analysis

As an organosilicon reagent, 4-Phenylbutyltrimethoxysilane is used for silicidation and silicon oxidation reactions in organic synthesis reactions .


Physical And Chemical Properties Analysis

4-Phenylbutyltrimethoxysilane has a boiling point of 282.9±19.0 °C (Predicted), a density of 1.006, and a flash point of >110°C (>230°F) . It is insoluble in water at room temperature, but soluble in organic solvents such as ethanol, benzene, and tetrahydrofuran .

Scientific Research Applications

  • Neuroprotection in Cerebral Ischemic Injury : 4-PBA has shown neuroprotective effects against cerebral ischemic injury. It can attenuate infarction volume, hemispheric swelling, and apoptosis, improving neurological status in a mouse model of hypoxia-ischemia. This effect is attributed to its inhibition of endoplasmic reticulum (ER)-mediated apoptosis and inflammation (Qi et al., 2004).

  • Inhibitory Effects on Malignant Glioma Cells : Studies show that 4-PBA can inhibit the proliferation, morphology, migration, and invasiveness of malignant glioma cells. It has a dose-dependent effect on cell growth and can induce changes in gene expression related to glial malignancy (Engelhard et al., 1998).

  • Treatment in Cystic Fibrosis : 4-PBA has been used in clinical trials for cystic fibrosis patients. It showed some efficacy in inducing epithelial CFTR function in vivo in individuals homozygous for deltaF508-CFTR, a common mutation in cystic fibrosis (Rubenstein & Zeitlin, 1998).

  • Pharmacoproteomics in Cystic Fibrosis Bronchial Epithelial Cells : Proteomic analysis of 4-PBA treated cystic fibrosis bronchial epithelial cells identified several differentially expressed proteins associated with the chloride transport defect in these cells (Singh et al., 2006).

  • Promotion of Plant Regeneration : 4-PBA promotes plant regeneration by mimicking the effect of exogenous auxin in Arabidopsis. This discovery has potential applications in plant tissue culture engineering (Iwase et al., 2022).

  • Maintaining Proteostasis : 4-PBA is used clinically for urea cycle disorders and has been explored for its properties as a chemical chaperone. It prevents misfolded protein aggregation and alleviates ER stress, potentially alleviating various pathologies (Kolb et al., 2015).

  • Benefits in Traumatic Hemorrhagic Shock : 4-PBA shows beneficial effects in traumatic hemorrhagic shock, improving survival and protecting organ function. It acts by attenuating oxidative stress and mitochondrial permeability transition pore opening (Yang et al., 2016).

  • Alzheimer's Disease Therapy : 4-PBA restores cognitive deficits in Alzheimer's disease animal models. It may act through a multi-modal/multi-target mechanism, differing from current clinical trial drugs (Cuadrado‐Tejedor et al., 2011).

  • Binding to Serum Albumin in Different Species : The binding of 4-PBA to albumin from various species, including human, bovine, rabbit, and rat, has been characterized, revealing species-specific affinity differences (Yamasaki et al., 2017).

  • Cognitive Improvement in Alzheimer's Disease : 4-PBA treatment in an Alzheimer's disease mouse model led to reversed spatial learning and memory deficits, decreased phosphorylated tau, and increased inactive GSK3β. It suggests 4-PBA's potential as a novel approach for Alzheimer's treatment (Ricobaraza et al., 2009).

  • Effects on Autophagy in Osteoclasts : 4-PBA has been found to attenuate lipopolysaccharide-induced bone loss by modulating autophagy in osteoclasts. This highlights its therapeutic potential for inflammatory bone loss (Park et al., 2018).

Safety And Hazards

  • Properly dispose of waste and do not release it into the environment .

properties

IUPAC Name

trimethoxy(4-phenylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZGBLVHGSETPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCC1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbutyltrimethoxysilane

Citations

For This Compound
9
Citations
下嶋敦, 厚見憲将, 梅田礼敬, 藤本泰弘… - Journal of the Ceramic …, 2006 - jlc.jst.go.jp
… For comparison, co-hydrolysis and polycondensation of 4-phenylbutyltrimethoxysilane 2 and TMOS was performed with the molar ratio of 2 TMOS THF H2O HCl1 : 3 : 30 : 15 : 0.002 …
Number of citations: 2 jlc.jst.go.jp
H Song, A Gizzatov, W Wang, G Thomas… - Energy & …, 2022 - ACS Publications
… wettabilities and surface chemistry of the Indiana limestone outcrops were achieved through chemical functionalization utilizing silane coupling agents (4-phenylbutyltrimethoxysilane, n-…
Number of citations: 1 pubs.acs.org
A Gizzatov, H Song, W Wang, G Thomas… - Available at SSRN … - papers.ssrn.com
… Silane coupling agents n-decyltrimethoxysilane, 4-phenylbutyltrimethoxysilane and 912 … and functionalized by 4-phenylbutyltrimethoxysilane, n-decyltrimethoxysilane, and 911 …
Number of citations: 0 papers.ssrn.com
A SHIMOJIMA, N ATSUMI, N UMEDA… - Journal of the …, 2006 - scholar.archive.org
… For comparison, co-hydrolysis and polycondensation of 4-phenylbutyltrimethoxysilane 2 and TMOS was performed with the molar ratio of 2 TMOS THF H2O HCl1 : 3 : 30 : 15 : 0.002 …
Number of citations: 0 scholar.archive.org
DY Guo, Y Tsai, TF Yu, WY Lee - Journal of Materials Chemistry C, 2018 - pubs.rsc.org
… Therefore, in this study, we selected two SAMs for device fabrication, including n-octadecyltrimethoxysilane (OTS) and 4-phenylbutyltrimethoxysilane (PBTS) for surface modifications. …
Number of citations: 14 pubs.rsc.org
B Krüner, C Odenwald, A Quade… - Batteries & …, 2018 - Wiley Online Library
We investigated the influence of nitrogen groups on the electrochemical performance of carbide‐derived carbons by comparing materials with a similar pore structure with and without …
GL Larson, M Halides - 2008 - researchgate.net
The widely used organometallic-based reducing agents can be broadly classified as either ionic, such as lithium aluminum hydride and sodium borohydride, or free-radical such as tri-…
Number of citations: 7 www.researchgate.net
ISE Asia, IM China - researchgate.net
In contrast with silanes utilized as coupling agents in adhesive applications, silanes used to modify the surface energy or wettability of substrates under normal conditions do not impart …
Number of citations: 3 www.researchgate.net
下嶋敦, 厚見憲将, 梅田礼敬, 藤本泰弘… - Journal of the Ceramic …, 2006 - jstage.jst.go.jp
… For comparison, co-hydrolysis and polycondensation of 4-phenylbutyltrimethoxysilane 2 and TMOS was performed with the molar ratio of 2 TMOS THF H2O HCl1 : 3 : 30 : 15 : 0.002 …
Number of citations: 4 www.jstage.jst.go.jp

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